methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
CAS No.: 180258-45-1
VCID: VC21540187
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a compound belonging to the pyrrole family, which consists of five-membered heterocyclic aromatic rings containing a nitrogen atom. This specific compound is characterized by the presence of an amino group, a methyl group, and a methyl ester group attached to the pyrrole ring. It is commonly used in chemical and pharmaceutical research due to its unique structural properties. Chemical Identifiers
Synthesis and PreparationThe synthesis of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves several steps:
Specifications
Biological Activity and ApplicationsWhile specific biological activities of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride are not extensively documented, compounds within the pyrrole family are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities. The structural features of this compound, such as the amino and ester groups, suggest potential interactions with biological targets, which could modulate various biochemical pathways. Research Findings and Future DirectionsResearch on pyrrole derivatives often focuses on their potential applications in medicinal chemistry. Given the structural similarity to other pyrrole compounds with documented biological activities, further investigation into the pharmacological properties of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride could reveal new avenues for therapeutic development. |
||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 180258-45-1 | ||||||||||||||||||||||||||
Product Name | methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | ||||||||||||||||||||||||||
Molecular Formula | C7H11ClN2O2 | ||||||||||||||||||||||||||
Molecular Weight | 190.63 g/mol | ||||||||||||||||||||||||||
IUPAC Name | methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H | ||||||||||||||||||||||||||
Standard InChIKey | HEOKCJUUKIPIMM-UHFFFAOYSA-N | ||||||||||||||||||||||||||
SMILES | CN1C=C(C=C1C(=O)OC)N.Cl | ||||||||||||||||||||||||||
Canonical SMILES | CN1C=C(C=C1C(=O)OC)[NH3+].[Cl-] | ||||||||||||||||||||||||||
Synonyms | 180258-45-1;methyl4-amino-1-methyl-1H-pyrrole-2-carboxylatehydrochloride;methyl4-amino-1-methylpyrrole-2-carboxylatehydrochloride;4-amino-1-methyl-1h-pyrrole-2-carboxylicacid-methylesterhcl;4-amino-1-methylpyrrole-2-carboxylicacidmethylesterhydrochloride;4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLICACID-METHYLESTER.HCL;AC1MDRLH;AC1Q3BW8;SCHEMBL653317;h-nh(4)-mepyl-(2)-omehcl;CTK6I2121;HEOKCJUUKIPIMM-UHFFFAOYSA-N;MolPort-000-145-074;Methyl4-amino-1-methyl-pyrrole-2-carboxylateHydrochloride;7401AH;NSC742395;SBB091198;AKOS008103787;MCULE-2626986949;MO00998;NSC-742395;HE041103;HE220979;KB-202974;RT-013828 | ||||||||||||||||||||||||||
PubChem Compound | 2794656 | ||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume